molecular formula C12H11FN2O3 B8812173 Ethyl 1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylate CAS No. 379238-80-9

Ethyl 1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylate

Cat. No. B8812173
M. Wt: 250.23 g/mol
InChI Key: DCXSDXNIAZNONG-UHFFFAOYSA-N
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Patent
US07304072B2

Procedure details

KOAc (1.14 g) was added portionwise to a solution of ethyl 4-chloro-2-(2-fluoro-phenylazo)-3-oxobutanoate (2.75 g) in EtOH (30 mL), and the mixture was refluxed for 1 hour. After being cooled to room temperature, the mixture was diluted with EtOAc and washed with H2O (twice) and brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo to yield 2.47 g of the title compound. KOAc means potassium acetate.
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-(2-fluoro-phenylazo)-3-oxobutanoate
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([O-])=O.[K+].Cl[CH2:7][C:8](=[O:24])[CH:9]([N:15]=[N:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[F:23])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CCO.CCOC(C)=O>[F:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[N:16]1[CH:7]=[C:8]([OH:24])[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
ethyl 4-chloro-2-(2-fluoro-phenylazo)-3-oxobutanoate
Quantity
2.75 g
Type
reactant
Smiles
ClCC(C(C(=O)OCC)N=NC1=C(C=CC=C1)F)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with H2O (twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=C(C(=C1)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.